An compound produced by Fomitopsis betulina, an edible fungus commonly called the birch polypore. Similar to [(5E,7E,9)-decatrien-2-one], it has a strong pineapple aroma.
(5Z,7E,9)-decatrien-2-one is a natural product found in Fomitopsis betulina with data available.
(5Z,7E,9)-decatrien-2-one
CAS No.:
Cat. No.: VC14550354
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O |
|---|---|
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | (5Z,7E)-deca-5,7,9-trien-2-one |
| Standard InChI | InChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6- |
| Standard InChI Key | YYXSUQQUWMLOOB-DEQVHDEQSA-N |
| Isomeric SMILES | CC(=O)CC/C=C\C=C\C=C |
| Canonical SMILES | CC(=O)CCC=CC=CC=C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation and Stereochemistry
(5Z,7E,9)-Decatrien-2-one features a linear decenyl backbone with three conjugated double bonds at positions 5, 7, and 9, terminating in a ketone group at position 2. The stereodescriptors Z (cis) at C5 and E (trans) at C7 and C9 define its geometric configuration, which critically influences its aroma profile . The IUPAC name, (5Z,7E)-deca-5,7,9-trien-2-one, reflects this arrangement . Key identifiers include:
The planar structure’s rigidity, conferred by conjugation, enhances its volatility and olfactory detectability .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are pivotal for characterizing this compound. The -NMR spectrum reveals distinct vinyl proton signals at δ 5.3–5.8 ppm, correlating with the triene system, while the ketone carbonyl resonates near δ 208 ppm in -NMR. Computational models predict a low electron density at the carbonyl oxygen, rationalizing its reactivity in nucleophilic additions .
Natural Occurrence and Biosynthetic Pathways
Source Organism: Fomitopsis betulina
(5Z,7E,9)-Decatrien-2-one is a secondary metabolite of Fomitopsis betulina, a basidiomycete fungus colonizing birch trees . This species’ enzymatic machinery enables the oxidative decarboxylation of fatty acid precursors, yielding unsaturated ketones . The compound’s production is hypothesized to serve ecological roles, such as deterring herbivores or attracting spore-dispersing organisms via its aroma .
Biosynthetic Hypotheses
While the exact pathway remains uncharacterized, analogies to fungal polyketide synthases (PKSs) suggest a route involving:
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Chain elongation: Sequential condensation of acetyl-CoA units.
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Desaturation: Introduction of double bonds via cytochrome P450 enzymes.
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Ketone formation: Oxidative cleavage or β-ketoacid decarboxylation .
Comparative studies with (5E,7E,9)-decatrien-2-one, a stereoisomer lacking the Z configuration at C5, indicate that minor enzymatic modifications drastically alter odor profiles .
Synthesis and Laboratory Characterization
Chemical Synthesis Strategies
Total synthesis of (5Z,7E,9)-decatrien-2-one poses challenges due to stereoselectivity requirements. Reported methods include:
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Wittig olefination: Sequential coupling of phosphonium ylides to construct the triene system.
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Cross-metathesis: Using Grubbs catalysts to install double bonds with precise geometry.
A representative synthetic route involves:
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Preparation of a C5–C7 Z-alkene via Lindlar hydrogenation.
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Chain elongation with a C7–C9 E-alkene using Horner–Wadsworth–Emmons reagents.
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Ketone introduction via oxidation of a secondary alcohol.
Analytical Techniques for Quality Control
| Technique | Application | Key Findings |
|---|---|---|
| GC-MS | Purity assessment and isomer discrimination | Base peak at m/z 150 ([M]) |
| HPLC-DAD | Quantification in fungal extracts | Retention time: 12.7 min (C18 column) |
| IR Spectroscopy | Functional group identification | Strong absorption at 1715 cm (C=O) |
Olfactory Properties and Industrial Applications
Aroma Profile and Structure-Activity Relationships
The compound’s pineapple-like scent arises from its ability to bind olfactory receptor OR2J3, which is sensitive to α,β-unsaturated ketones . Key structural determinants include:
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Chain length: Decenyl backbone optimizes volatility and receptor fit.
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Conjugation: Extended π-system enhances electrophilicity, promoting receptor activation.
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Stereochemistry: The Z configuration at C5 introduces steric hindrance, modulating odor intensity .
Future Research Directions
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Biosynthetic pathway elucidation: Heterologous expression of putative F. betulina PKS genes.
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Pharmacological screening: Evaluation of anticancer and anti-inflammatory properties.
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Sustainable production: Metabolic engineering in Saccharomyces cerevisiae for industrial-scale synthesis.
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